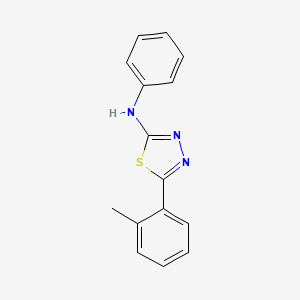

5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Description

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . The compound 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine features a thiadiazole core substituted with a 2-methylphenyl group at position 5 and a phenylamine moiety at position 2. This structure enables interactions with biological targets through hydrogen bonding, hydrophobic effects, and π-π stacking .

Properties

IUPAC Name |

5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-7-5-6-10-13(11)14-17-18-15(19-14)16-12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSNPQVTICGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221284 | |

| Record name | 5-(2-Methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337310-77-7 | |

| Record name | 5-(2-Methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337310-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzoic acid hydrazide with phenyl isothiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Thiadiazole derivatives, including 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been extensively studied for their potential as drug candidates. The structural features of thiadiazoles allow for modifications that enhance their biological activity.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit cytostatic properties, making them candidates for anticancer therapies. For instance, studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo models . The ability to modify the phenyl and methyl groups in the structure can lead to variations in potency and selectivity against cancer cell lines.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. The incorporation of different substituents on the thiadiazole ring can enhance its efficacy against both bacterial and fungal strains.

Bacterial Activity

Numerous studies have reported the antibacterial effects of 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus and Escherichia coli are commonly tested strains where thiadiazole derivatives have shown promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

The compound also exhibits antifungal properties. It has been effective against strains such as Candida albicans and Aspergillus niger , with studies indicating that structural modifications can significantly impact antifungal efficacy .

Therapeutic Applications

Beyond antimicrobial properties, 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is being explored for other therapeutic applications:

Anti-inflammatory Properties

Research indicates that thiadiazole derivatives can possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. This activity is often linked to their ability to inhibit specific pathways involved in inflammation .

Antimycobacterial Activity

Recent studies have highlighted the potential of thiadiazole derivatives in combating mycobacterial infections, including tuberculosis. The design of compounds that target mycobacterial enzymes shows promise in developing new treatments for resistant strains .

Case Studies

Several case studies illustrate the applications of 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine:

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Key Research Findings and SAR Insights

- Electron-Donating vs. Withdrawing Groups :

- Positional Effects :

- Heterocyclic vs. Phenyl Moieties :

- Pyridinyl substituents improve hydrogen bonding but may reduce bioavailability due to higher polarity .

Biological Activity

5-(2-Methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is . The structure features a thiadiazole ring which is known for its pharmacological significance. Thiadiazole derivatives often exhibit a range of biological activities due to the presence of the nitrogen-sulfur moiety in their structure.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives, including 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. The compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Activity Type | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 15 - 20 | 32 |

| Bacillus cereus | Gram-positive bacteria | 14 - 18 | 40 |

| Escherichia coli | Gram-negative bacteria | 12 - 16 | 50 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 10 - 14 | 60 |

| Aspergillus niger | Fungal | 18 - 22 | 32 |

| Candida albicans | Fungal | 15 - 19 | 40 |

The antimicrobial activity was assessed using the paper disc diffusion method and minimum inhibitory concentration (MIC) tests. The results indicate that the compound possesses moderate to significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Evaluation

A study assessed the effects of several thiadiazole derivatives on human cancer cell lines LoVo (colon cancer) and MCF-7 (breast cancer). Among these, a derivative similar to 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine exhibited significant anti-proliferative effects with an IC50 value of against LoVo cells after a 48-hour incubation period. This suggests that modifications in the structure can enhance anticancer activity .

The biological activity of thiadiazoles is often attributed to their ability to interact with specific cellular targets. For instance:

- Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth.

- Anticancer Mechanism : These compounds can inhibit key enzymes involved in cell cycle regulation and signal transduction pathways associated with cancer progression. Molecular docking studies suggest that certain derivatives may inhibit STAT3 transcriptional activity by interfering with DNA binding .

Q & A

Q. What are the optimal synthetic routes for 5-(2-methylphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization reactions using acid chlorides and thiosemicarbazides. For example, a reflux method with POCl₃ (3 mol equivalents) at 90°C for 3 hours under anhydrous conditions is effective . Key steps include:

- Precursor Selection: Use N-phenylthiosemicarbazide and substituted carboxylic acids (e.g., 3-phenylpropionic acid) as starting materials.

- pH Control: Precipitation is achieved by adjusting the pH to 8–9 with ammonia solution, followed by recrystallization from DMSO/water (2:1) to enhance purity .

- Yield Optimization: Lower yields (e.g., 65% for fluorophenyl derivatives) may arise from steric hindrance; increasing reaction time or using catalytic Mn(II) can improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- FT-IR: Identify functional groups (e.g., C=N stretch at ~1562 cm⁻¹ for thiadiazole rings, NH stretches at ~3197 cm⁻¹) .

- ¹H-NMR: Aromatic protons appear at δ 7.01–8.02 ppm, while aliphatic protons (e.g., –CH₂–) resonate at δ 2.14–3.03 ppm .

- X-Ray Diffraction: Resolve intramolecular interactions (e.g., C–H···N hydrogen bonds) and confirm planarity (r.m.s. deviation <0.15 Å) .

- Elemental Analysis: Validate stoichiometry (e.g., C: 64.35% observed vs. 65.15% calculated for fluorophenyl derivatives) .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this thiadiazole derivative?

Methodological Answer: Density Functional Theory (DFT) studies provide insights into:

- Electronic Structure: Calculate HOMO-LUMO gaps to predict charge transfer behavior and reactivity sites .

- Vibrational Frequencies: Match computed IR spectra (e.g., C–S–C stretches at ~695 cm⁻¹) with experimental data to validate assignments .

- Hydrogen Bonding: Simulate intramolecular interactions (e.g., planar five-membered rings via C–H···N bonds) to explain crystal packing .

- Reactivity: Predict electrophilic/nucleophilic regions using Mulliken charges or Fukui indices .

Q. What strategies are recommended for resolving contradictions between experimental spectral data and computational predictions?

Methodological Answer: Discrepancies (e.g., mismatched NMR shifts or IR bands) require:

- Experimental Replication: Ensure synthesis purity via TLC/HPLC and repeat spectral measurements under standardized conditions .

- Complementary Techniques: Cross-validate using X-ray crystallography (for 3D structure) and high-resolution mass spectrometry (for molecular weight) .

- DFT Refinement: Adjust computational parameters (e.g., basis sets, solvation models) to better align with observed data .

Q. What are the key considerations in designing biological activity assays for this compound, particularly for anticancer or antimicrobial potential?

Methodological Answer: For activity studies:

- Target Selection: Prioritize assays based on structural analogs (e.g., 1,3,4-thiadiazoles with known anticancer/antioxidant activity) .

- Dose-Response Analysis: Use one-dose screening (e.g., 10 µM) followed by IC₅₀ determination in cell lines (e.g., MTT assays) .

- Mechanistic Probes: Evaluate apoptosis induction via caspase-3 activation or ROS generation assays .

- Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Q. How do substituents on the phenyl rings influence the compound’s physicochemical properties and bioactivity?

Methodological Answer: Substituent effects can be systematically studied via:

- Electronic Modulation: Electron-withdrawing groups (e.g., –Cl, –CF₃) increase electrophilicity, enhancing interactions with biological targets .

- Steric Effects: Bulky groups (e.g., –OCH₃) may reduce binding affinity but improve metabolic stability .

- Hydrogen Bonding: Para-substituted –NH₂ or –OH groups can enhance solubility and intermolecular interactions .

- Bioactivity Correlation: Compare IC₅₀ values across derivatives (e.g., fluorophenyl vs. methoxyphenyl analogs) to establish structure-activity relationships .

Q. What role do intramolecular hydrogen bonds play in the stability and crystal packing of this compound?

Methodological Answer: Intramolecular hydrogen bonds (e.g., C–H···N) contribute to:

- Conformational Rigidity: Stabilize planar thiadiazole rings, reducing entropy-driven degradation .

- Crystal Engineering: Direct layer formation via intermolecular H-bonds (e.g., parallel (0 1 1) planes) .

- Solubility: Polar interactions with solvents (e.g., DMSO) improve dissolution for biological testing .

Q. What are common challenges in the purification of 1,3,4-thiadiazol-2-amine derivatives, and how can they be addressed?

Methodological Answer: Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.